Cas no 97614-43-2 (2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose)

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate is a fluorinated carbohydrate derivative with a well-defined stereochemistry, characterized by multiple benzoyl protecting groups. Its key advantages include high stability due to the benzoyl ester moieties, which protect reactive hydroxyl sites, and the presence of a fluorine atom at the 4-position, enhancing its utility in nucleoside and glycosylation chemistry. The compound's rigid oxolane (tetrahydrofuran) ring structure and stereospecific configuration make it valuable for synthetic applications, particularly in the preparation of modified nucleosides or fluorinated intermediates. Its purity and structural precision ensure reproducibility in research and pharmaceutical development.
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose structure
97614-43-2 structure
Product Name:2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
CAS No:97614-43-2
MF:C26H21FO7
MW:464.44
MDL:MFCD00083339
CID:61906
PubChem ID:253662173
Update Time:2025-10-21

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino
    • 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
    • FLuorosugar
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
    • (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
    • 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
    • 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose
    • a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate
    • 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
    • α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)
    • 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate
    • 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
    • [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
    • AC-4271
    • I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate
    • CS-W009129
    • [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
    • DTXSID601195315
    • W-204163
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-
    • 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose
    • 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
    • AU-004/43508497
    • AKOS015919919
    • 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose
    • 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose
    • (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate
    • 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose
    • STL555214
    • AKOS005258511
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;
    • (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
    • 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose
    • SCHEMBL1962648
    • 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate
    • AS-15478
    • A-D-arabinofuranose 1,3,5-Tribenzoate
    • MFCD00083339
    • (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate
    • A-D- arabinofuranose
    • BBL101418
    • MDL: MFCD00083339
    • Inchi: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1
    • InChI Key: JOAHVPNLVYCSAN-UXGLMHHASA-N
    • SMILES: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 464.12700
  • Monoisotopic Mass: 464.12713117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.35
  • Melting Point: 83.0 to 87.0 deg-C
  • Boiling Point: 584.1°C at 760 mmHg
  • Flash Point: 295.7 °C
  • Refractive Index: 1.607
  • Solubility: Soluble in chloroform or dichloromethane
  • PSA: 88.13000
  • LogP: 3.98900
  • Specific Rotation: +74 ± 2° (C=1 in CH2Cl2)

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Security Information

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Pricemore >>

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2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  rt; 12 h, rt → 40 °C; 12 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
Reference
Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liver
Clark, Peter M.; Flores, Graciela; Evdokimov, Nikolai M.; McCracken, Melissa N.; Chai, Timothy; et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),

Production Method 2

Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Toluene
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of 2-deoxy-2-fluoro-arabinose derivatives
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  15 h, reflux
Reference
Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanine
Mohan, Utpal; Burai, Ritwik; McNaughton, Brian R., Tetrahedron Letters, 2014, 55(22), 3358-3360

Production Method 4

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  15 h, reflux
Reference
Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine
Lee, Seongmin; Bowman, Brian R.; Ueno, Yoshihito; Wang, Shuyu; Verdine, Gregory L., Journal of the American Chemical Society, 2008, 130(35), 11570-11571

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrofluoric acid Solvents: Ethyl acetate ,  Water ;  3 h, 80 °C
1.2 Reagents: Triethylamine ;  3 h, heated
Reference
Synthesis of clofarabine
Chen, Lili; Cen, Junda, Zhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  3 h, rt → 60 °C; 1.5 h, 70 °C
1.2 Reagents: Water ;  cooled
Reference
Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium fluoride Solvents: Chloroform ,  Water ;  4 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 7 - 8, cooled
Reference
Improved synthesis of clofarabine
Guo, Shunmin; Deng, Sishan; Qi, Yiping; Lin, Sui, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125

Production Method 8

Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ;  50 °C
Reference
Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-
Cannon, Kevin C.; Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triethylamine trihydrofluoride Solvents: Acetonitrile ;  36 h, 60 °C
1.2 Reagents: Water
Reference
Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer
, India, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane
Reference
2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies
Wilds, Christopher J.; Damha, Masad J., Nucleic Acids Research, 2000, 28(18), 3625-3635

Production Method 11

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  18 h, 40 - 42 °C
Reference
Method for synthesizing nucleoside analog clofarabine
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  rt → 60 °C; 3 h, 60 °C; 1.5 h, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  cooled
Reference
Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: (T-4)-(4-Carboxyphenyl)trifluorosulfur Solvents: Dichloromethane ;  cooled; rt
1.2 Reagents: Water ;  cooled
Reference
Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  rt; 3 h, 60 °C; 1.5 h, 70 °C
Reference
Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose
Zhu, Lihua; Chen, Qian; Xu, Yunfeng; Fan, Juzheng, Huaxi Yaoxue Zazhi, 2005, 20(3), 207-210

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  60 °C; 60 °C → 70 °C
1.2 Reagents: Triethylamine ;  10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Potassium bifluoride Solvents: (±)-Propylene glycol ,  Water ;  rt → 160 °C; 130 - 160 °C; 5 h, 130 - 160 °C; cooled
1.2 Reagents: Water ;  1 h, cooled
Reference
Method for preparing clofarabine with high yield
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate
Reference
Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glycon
Chou, T. S.; Becke, Lisa M.; O'Toole, John C.; Carr, M. Austin; Parker, Bruce E., Tetrahedron Letters, 1996, 37(1), 17-20

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Iron(III) acetylacetonate Solvents: 1,4-Dioxane
Reference
Preparation of fluoro-sugars and other fluoro compounds
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ;  50 °C
Reference
Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative
Elzagheid, Mohamed I.; Tedeschi, Anna Lisa; Damha, Masad J., Nucleosides, 2003, 22(5-8), 1343-1346

Production Method 20

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Triethylamine ,  Triethylamine trihydrofluoride ;  18 h, 50 °C
1.3 Solvents: Water
Reference
Direct and convenient conversion of alcohols to fluorides
Yin, Jingjun; Zarkowsky, Devin S.; Thomas, David W.; Zhao, Matthew M.; Huffman, Mark A., Organic Letters, 2004, 6(9), 1465-1468

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Raw materials

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Preparation Products

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Suppliers

NewCan Biotech Limited
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(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:97614-43-2)[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
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(CAS:97614-43-2)2-脱氧-2-氟-1,3,5-三苯甲酰基-alpha-D-阿拉伯呋喃糖
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2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Related Literature

Additional information on 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

Compound CAS No. 97614-43-2: [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate

The compound with CAS No. 97614-43-2, named [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its complex structure, which includes a fluorinated oxolane ring and benzoyloxy substituents. The benzoyloxy groups attached to the oxolane ring contribute to the compound's stability and reactivity, making it a valuable component in advanced chemical synthesis.

Recent studies have highlighted the potential of this compound in the development of novel materials for pharmaceutical applications. The fluorinated oxolane structure has been shown to enhance the bioavailability of certain drugs by improving their solubility and permeability. Furthermore, the benzoate moiety in the molecule plays a crucial role in modulating the compound's pharmacokinetic properties, making it a promising candidate for drug delivery systems.

In addition to its pharmaceutical applications, this compound has also found utility in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. The oxolane ring structure provides a rigid framework that can be further functionalized to create materials with enhanced durability and resistance to environmental factors.

The synthesis of [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the oxolane ring through cyclization reactions and subsequent functionalization with benzoyloxy groups. The stereochemistry of the molecule is critical for its desired properties, and recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound.

From an environmental perspective, this compound has been studied for its biodegradation potential and ecological impact. Initial findings suggest that under specific conditions, the benzoyloxy groups can undergo enzymatic cleavage, leading to the breakdown of the molecule into less complex compounds. This biodegradability is an important consideration for its sustainable use in industrial applications.

In conclusion, CAS No. 97614-43-2 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in chemical research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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NewCan Biotech Limited
(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
NC8084
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Quantity:10g
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Suzhou Senfeida Chemical Co., Ltd
(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
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Quantity:200kg
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